

Spectroscopic data for 3-Methyl-2-hexanone (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-hexanone

Cat. No.: B1360152

[Get Quote](#)

Spectroscopic Profile of 3-Methyl-2-hexanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-2-hexanone** (CAS No: 2550-21-2), a seven-carbon ketone. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and includes detailed experimental protocols.

Molecular Structure and Properties

- IUPAC Name: **3-Methyl-2-hexanone**[\[1\]](#)[\[2\]](#)
- Synonyms: 3-Methylhexan-2-one[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₁₄O[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 114.19 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Chemical Structure: CH₃-CH₂-CH₂-CH(CH₃)-C(=O)-CH₃

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methyl-2-hexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results			

¹³C NMR Spectrum[6]

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: While specific peak assignments and integrations for ¹H NMR and a complete list of ¹³C NMR shifts were not available in the initial search, the general expected regions are described in the experimental protocols.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyl-2-hexanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Wavenumber (cm ⁻¹)	Description of Vibration
~1715	C=O stretch (characteristic for a saturated aliphatic ketone)[7][8]
~2960-2850	C-H stretch (from alkyl groups)[7]

Mass Spectrometry (MS)

The mass spectrum of **3-Methyl-2-hexanone** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Proposed Fragment
114	M ⁺ (Molecular Ion)	[C ₇ H ₁₄ O] ⁺
71	[CH ₃ CH ₂ CH ₂ CH(CH ₃)] ⁺ or [C(=O)CH ₃] ⁺	
57	[CH ₃ CH ₂ CH ₂] ⁺	
43	Base Peak	[CH ₃ C=O] ⁺

Note: The fragmentation pattern is consistent with the alpha-cleavage characteristic of ketones, where the bond between the carbonyl carbon and the adjacent carbon is broken. The most stable acylium ion typically forms the base peak.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of **3-Methyl-2-hexanone**.

Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of **3-Methyl-2-hexanone** for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[\[12\]](#)
 - The solvent should be chosen to avoid signal overlap with the analyte.
 - Transfer the solution to a clean 5 mm NMR tube.[\[12\]](#)[\[13\]](#)

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and improve spectral resolution.[\[14\]](#)
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Protons adjacent to the carbonyl group (alpha protons) are expected to resonate in the δ 2.0-2.5 ppm region. [\[15\]](#)[\[16\]](#)
 - For ^{13}C NMR, the carbonyl carbon is expected to appear significantly downfield, typically in the δ 190-220 ppm region.[\[16\]](#)
 - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectra using an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methyl-2-hexanone**, particularly the carbonyl group.

Methodology:

- Sample Preparation:
 - For a liquid sample like **3-Methyl-2-hexanone**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly onto the ATR crystal.[\[17\]](#)
- Instrument Setup:

- Place the sample holder in the spectrometer's sample compartment.
- Acquire a background spectrum of the empty sample holder or clean ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum of the sample over the typical mid-IR range (4000-400 cm^{-1}).
 - The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber.
 - The characteristic strong absorption for the C=O stretch in a saturated aliphatic ketone is expected around 1715 cm^{-1} .[\[7\]](#)[\[8\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Methyl-2-hexanone**.

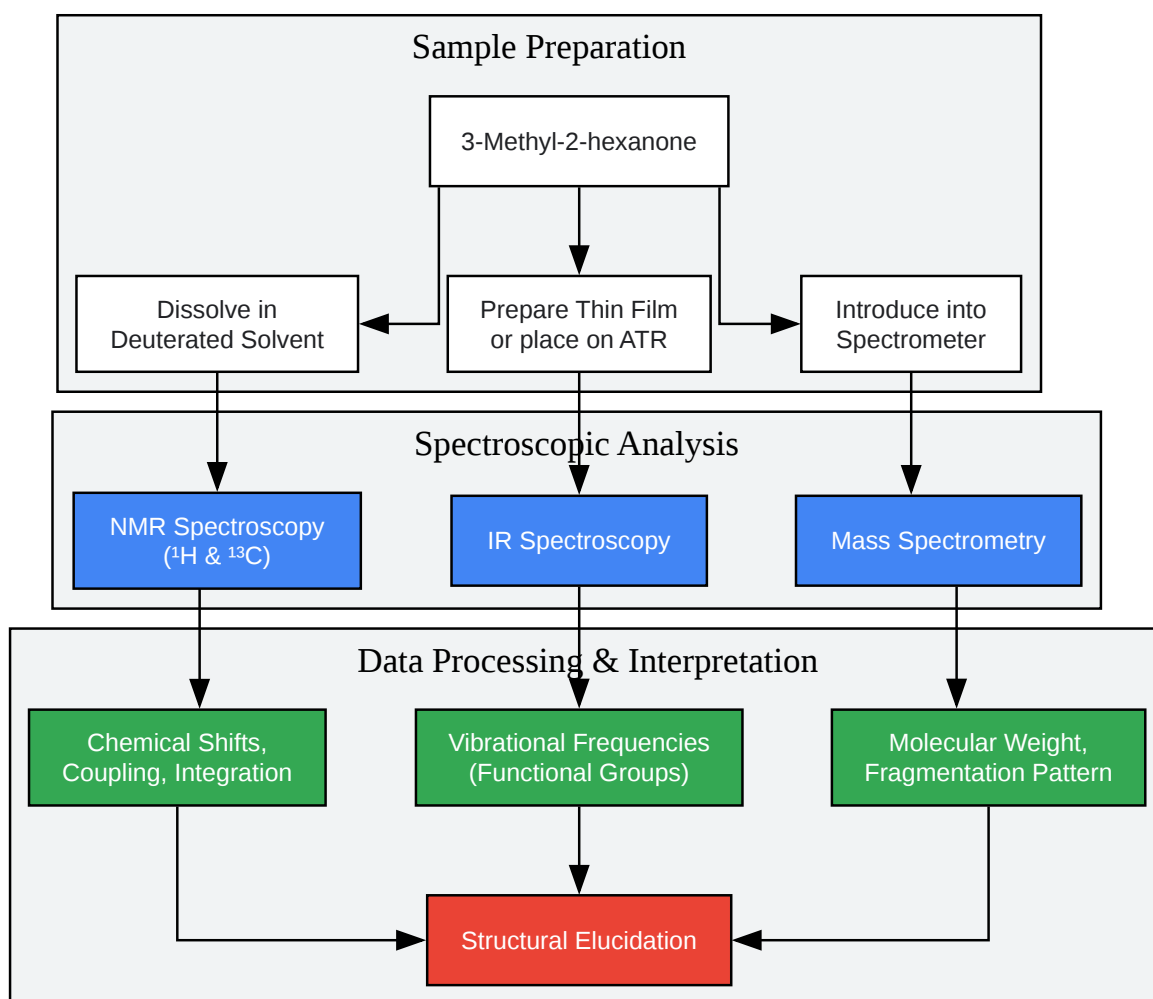
Methodology:

- Sample Introduction:
 - Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- Ionization:
 - Utilize Electron Ionization (EI) to bombard the sample molecules with a high-energy electron beam (typically 70 eV).[\[18\]](#) This process forms a molecular ion (M^+) and various fragment ions.
- Mass Analysis:
 - The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[\[18\]](#)
- Detection:

- A detector measures the abundance of each ion.
- The resulting mass spectrum plots the relative intensity of the ions versus their m/z ratio.
- Key fragmentation patterns for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks.^{[10][11][16]} For **3-Methyl-2-hexanone**, this would lead to characteristic fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methyl-2-hexanone**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **3-Methyl-2-hexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hexanone, 3-methyl- [webbook.nist.gov]
- 2. 3-Methylhexan-2-one | C₇H₁₄O | CID 102846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexanone, 3-methyl- [webbook.nist.gov]
- 4. 3-Methyl-2-hexanone | 2550-21-2 | CAA55021 | Biosynth [biosynth.com]
- 5. 3-Methyl-2-hexanone [chembk.com]
- 6. 3-METHYL-2-HEXANONE(2550-21-2) ¹³C NMR spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. homework.study.com [homework.study.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 11. youtube.com [youtube.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. cores.research.asu.edu [cores.research.asu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 17. webassign.net [webassign.net]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- To cite this document: BenchChem. [Spectroscopic data for 3-Methyl-2-hexanone (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360152#spectroscopic-data-for-3-methyl-2-hexanone-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1360152#spectroscopic-data-for-3-methyl-2-hexanone-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com